molecular formula C23H21N3O3 B4986838 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide

2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide

Cat. No. B4986838
M. Wt: 387.4 g/mol
InChI Key: XZEXQXXTXQRTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide, also known as BIPB, is a chemical compound that has been studied for its potential use in scientific research. BIPB is a benzimidazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Inhibition of HDACs can lead to changes in gene expression, which can result in the inhibition of cancer cell growth and the prevention of amyloid-beta peptide formation.
Biochemical and Physiological Effects:
2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which can result in changes in gene expression. 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has also been shown to induce apoptosis, which is programmed cell death. This can result in the inhibition of cancer cell growth. 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has also been shown to inhibit the formation of amyloid-beta peptides, which can prevent the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide in lab experiments is its potential use as an anticancer agent and in treating Alzheimer's disease. 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has been shown to inhibit the growth of various cancer cells and prevent the formation of amyloid-beta peptides. However, one limitation of using 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide. One direction is to further investigate its mechanism of action. Another direction is to study its potential use in combination with other anticancer agents or Alzheimer's disease treatments. Additionally, further studies could explore the use of 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide in animal models to determine its efficacy and safety.

Synthesis Methods

2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide can be synthesized using various methods, including the reaction of 2-chloro-N-phenylbenzamide with 1H-benzimidazole-1-ol in the presence of a base. Another method involves the reaction of 2-hydroxy-N-phenylbenzamide with 1H-benzimidazole in the presence of a base. The yield of 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide varies depending on the synthesis method used.

Scientific Research Applications

2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide has also been studied for its potential use in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-18(14-26-16-24-20-11-5-6-12-21(20)26)15-29-22-13-7-4-10-19(22)23(28)25-17-8-2-1-3-9-17/h1-13,16,18,27H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEXQXXTXQRTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(CN3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5923871

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